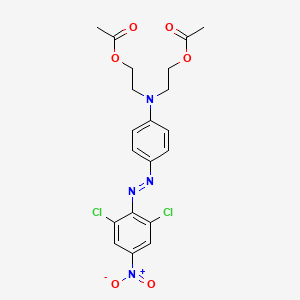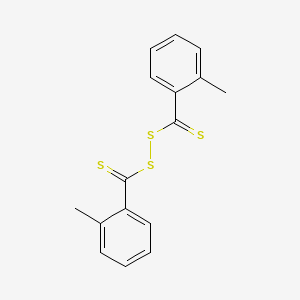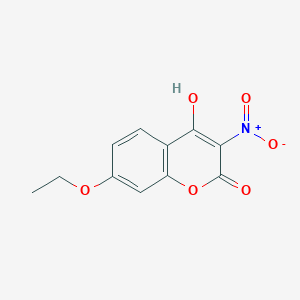
7-Ethoxy-4-hydroxy-3-nitro-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy-3-nitro-:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy-3-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 7-ethoxy-4-hydroxy-2H-1-benzopyran-2-one using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and careful handling to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy-3-nitro- is used as a precursor for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s structural features make it a candidate for biological studies, particularly in the development of pharmaceuticals. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, although specific studies would be required to confirm these effects.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties may also find applications in materials science, such as in the development of new polymers or coatings.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy-3-nitro- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
7-Ethoxy-4-methyl-2H-1-benzopyran-2-one: Similar structure but with a methyl group instead of a nitro group.
2H-1-Benzopyran-2-one, 7-methoxy-: Similar structure with a methoxy group instead of an ethoxy group.
Coumarin: The parent compound of the benzopyran family, lacking the ethoxy, hydroxy, and nitro groups.
Uniqueness: 2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy-3-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity
Eigenschaften
CAS-Nummer |
55005-26-0 |
|---|---|
Molekularformel |
C11H9NO6 |
Molekulargewicht |
251.19 g/mol |
IUPAC-Name |
7-ethoxy-4-hydroxy-3-nitrochromen-2-one |
InChI |
InChI=1S/C11H9NO6/c1-2-17-6-3-4-7-8(5-6)18-11(14)9(10(7)13)12(15)16/h3-5,13H,2H2,1H3 |
InChI-Schlüssel |
WRIWCTGCJAGBPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





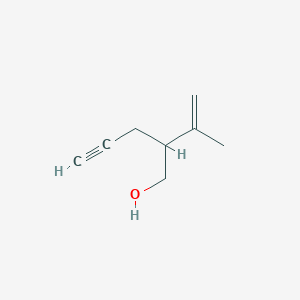
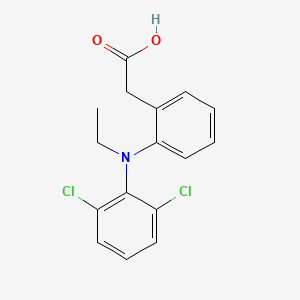



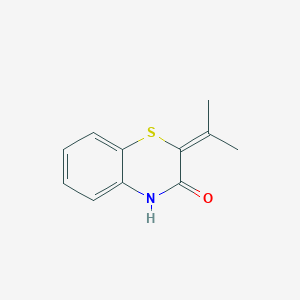
![3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane](/img/structure/B14631566.png)


